Single-Concentration Screening Data in HIV-1 Replication Assay
In a screening panel, N-(3-fluorophenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide demonstrated an EC50 of >200 µM against HIV-1 strain RF in CEM-SS cells using a CPE (XTT) assay [1]. This provides a baseline activity value. In contrast, the most potent compound from the same chemical class, compound 8k, exhibited an EC50 of 0.046 µM against the HIV-1 IIIB strain and an EC50 of 0.09 µM for nevirapine (NVP) [2]. The over 4,000-fold difference in potency highlights the profound impact of specific structural features within this class on biological activity.
| Evidence Dimension | Antiviral activity |
|---|---|
| Target Compound Data | EC50 > 200 µM (HIV-RF, CEM-SS) |
| Comparator Or Baseline | Compound 8k (potent class member) EC50 = 0.046 µM (HIV-1 IIIB); Nevirapine (NVP) EC50 = 0.09 µM |
| Quantified Difference | Target compound is >4,300-fold less potent than compound 8k and >2,000-fold less potent than NVP under the reported conditions. |
| Conditions | Target compound: HIV-RF strain, CEM-SS cells, CPE (XTT) assay. Comparators: HIV-1 IIIB strain, MT-4 cells, MTT assay. |
Why This Matters
This data explicitly shows the compound is not a potent NNRTI lead, justifying its procurement as a negative control or a probe to understand SAR losses associated with its specific substitution pattern.
- [1] Division of AIDS Anti-HIV/OI/TB Therapeutics Database, National Institute of Allergy and Infectious Diseases (NIAID). Cellular Assay Details for AIDSNO=126182. Reference LitRef# 9580. View Source
- [2] Song, Y., Zhan, P., Kang, D., Li, X., Tian, Y., Li, Z., Chen, X., Chen, W., Pannecouque, C., De Clercq, E., & Liu, X. Discovery of novel pyridazinylthioacetamides as potent HIV-1 NNRTIs using a structure-based bioisosterism approach. Med. Chem. Commun., 2013, 4, 810-816. View Source
